

A Comparative Spectroscopic Guide to 4-Bromo-2-hydroxybenzonitrile and Its Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Bromo-2-hydroxybenzonitrile**

Cat. No.: **B1282075**

[Get Quote](#)

This guide offers a comparative spectroscopic analysis of **4-Bromo-2-hydroxybenzonitrile** and related alternative compounds. Aimed at researchers, scientists, and professionals in drug development, it provides a detailed examination of their structural and electronic properties through various spectroscopic techniques. The inclusion of quantitative data, detailed experimental protocols, and visual diagrams is intended to support further research and application of these versatile compounds.

The benzonitrile scaffold, particularly when substituted with bromine and hydroxyl groups, is a key feature in a variety of biologically active molecules. These compounds serve as crucial intermediates in the synthesis of pharmaceuticals and agrochemicals, exhibiting a range of activities including antimicrobial, antioxidant, and anticancer properties.^{[1][2]} A thorough spectroscopic characterization is fundamental to understanding their structure-activity relationships and for quality control in synthetic processes.

Comparative Spectroscopic Data

The following table summarizes key spectroscopic data for **4-Bromo-2-hydroxybenzonitrile** and two comparative derivatives. This allows for an objective assessment of how substituent placement affects the spectral properties.

Compound	4-Bromo-2-hydroxybenzonitrile	4-Bromobenzonitrile (Isomer)	4-Bromo-2-fluorobenzonitrile
Structure	5-Bromo-2-cyanophenol	p-Bromobenzonitrile	2-fluoro-4-bromobenzonitrile
CAS Number	288067-35-6[3][4]	623-00-7[5]	105942-08-3[6]
Molecular Formula	C ₇ H ₄ BrNO[3][4]	C ₇ H ₄ BrN[5]	C ₇ H ₃ BrFN[6]
Molecular Weight	198.02 g/mol [3][4]	182.02 g/mol [5]	200.01 g/mol [6]
¹ H NMR (δ, ppm)	(DMSO-d ₆): 7.13 (dd, J=1.7, 8.3 Hz, 1H), 7.17 (d, J=1.7 Hz, 1H), 7.61 (d, J=8.3 Hz, 1H)[3]	Data available in spectral databases[5][7]	Data available in spectral databases[6]
¹³ C NMR (δ, ppm)	Not readily available	Data available in spectral databases[5]	Not readily available
IR (cm ⁻¹)	Not readily available	Characteristic peaks available from databases (e.g., C≡N stretch, C-Br stretch, aromatic C-H stretch)[5][8]	Characteristic peaks available from databases[6]
Mass Spec (m/z)	Expected M ⁺ at 197 and M+2 at 199	M ⁺ at 181 and M+2 at 183; major fragments at 102, 75, 50[5][9]	M ⁺ at 199 and M+2 at 201; major fragment at 120[6]
UV-Vis (λ _{max} , nm)	Not readily available	224 nm and 271 nm[10]	Not readily available

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of spectroscopic data. The following are generalized protocols for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

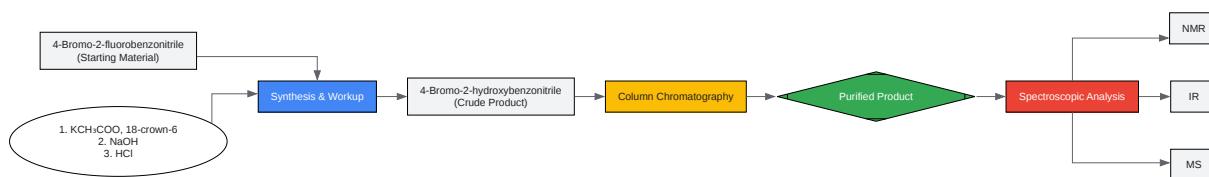
NMR spectroscopy is used to determine the carbon-hydrogen framework of a molecule.

- **Sample Preparation:** Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) within a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).[\[11\]](#)
- **Instrumentation and Data Acquisition:**
 - **Instrument:** A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).[\[11\]](#)
 - **¹H NMR:** Spectra are typically acquired using a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a clear signal-to-noise ratio.[\[11\]](#)
 - **¹³C NMR:** To simplify the spectrum and identify unique carbon environments, spectra are usually acquired with proton decoupling.[\[11\]](#)

Fourier-Transform Infrared (FTIR) Spectroscopy

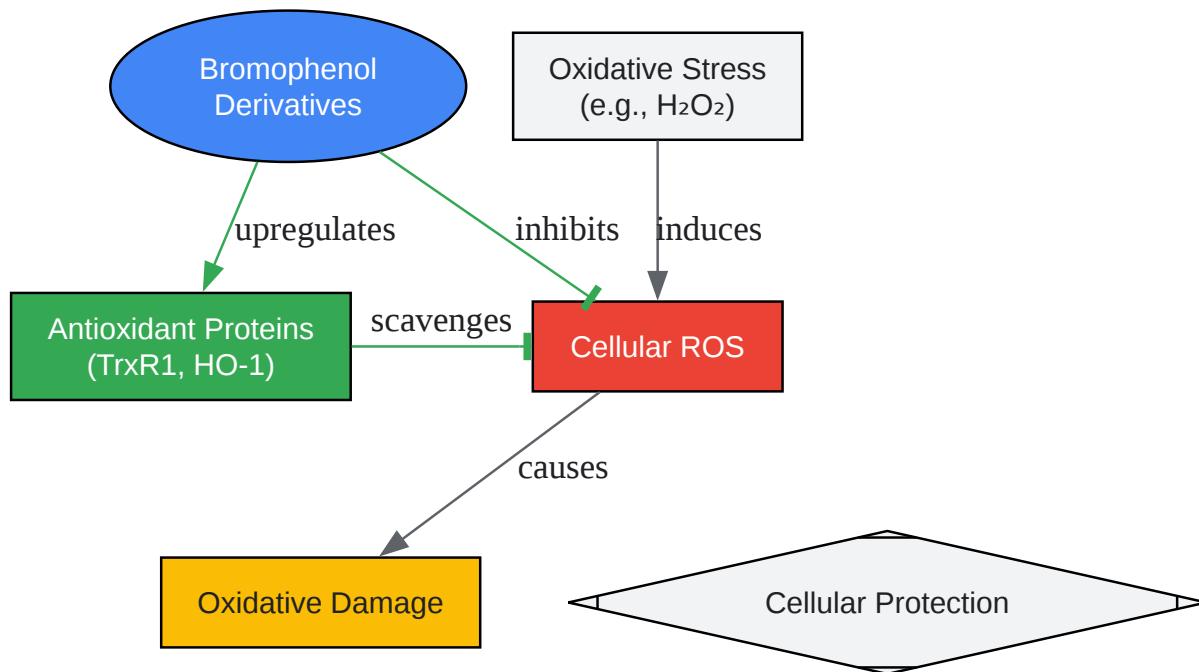
FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

- **Sample Preparation (KBr Pellet Method):**
 - A small quantity of the solid sample is finely ground with dry potassium bromide (KBr) in an agate mortar.
 - The resulting mixture is pressed into a thin, transparent pellet using a hydraulic press.[\[11\]](#)
- **Instrumentation and Data Acquisition:**
 - **Instrument:** A Fourier-Transform Infrared (FT-IR) spectrometer.[\[11\]](#)
 - **Procedure:** A background spectrum of the empty sample holder or a pure KBr pellet is recorded first. The sample pellet is then placed in the beam path and the sample spectrum is recorded. The instrument software automatically subtracts the background spectrum.
[\[11\]](#)


Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns.

- Sample Preparation: The sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.
- Instrumentation and Data Acquisition:
 - Instrument: A mass spectrometer, such as one employing Electron Ionization (EI).[5]
 - Procedure: In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected. The presence of bromine is easily identified by a characteristic pair of peaks (M^+ and $M+2$) of nearly equal intensity due to the natural abundance of the ^{79}Br and ^{81}Br isotopes.[11]


Visualizations: Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships, adhering to strict color and contrast guidelines for readability.

[Click to download full resolution via product page](#)

Caption: Synthetic and analytical workflow for **4-Bromo-2-hydroxybenzonitrile**.

[Click to download full resolution via product page](#)

Caption: Antioxidant signaling pathway modulated by bromophenol derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-BROMO-2-HYDROXYBENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 4. 4-Bromo-2-hydroxybenzonitrile | C7H4BrNO | CID 12966961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzonitrile, 4-bromo- | C7H4BrN | CID 12162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Bromobenzonitrile(623-00-7) 1H NMR [m.chemicalbook.com]
- 8. Benzonitrile, 4-bromo- [webbook.nist.gov]
- 9. Benzonitrile, 4-bromo- [webbook.nist.gov]
- 10. chem.latech.edu [chem.latech.edu]
- 11. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Comparative Spectroscopic Guide to 4-Bromo-2-hydroxybenzonitrile and Its Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1282075#spectroscopic-analysis-of-4-bromo-2-hydroxybenzonitrile-derivatives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com